Benzofuro[3,2-b]quinolin-11(5H)-one
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Overview
Description
Benzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that features a fused benzofuran and quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzofuro[3,2-b]quinolin-11(5H)-one can be synthesized through a tandem [4+2] cycloaddition/aromatization reaction. This method involves the reaction of aurone-derived N-tosyl-1-azadienes with arynes, which are generated in situ via fluoride ion-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates . The reaction proceeds under transition-metal-free conditions and delivers the desired product in moderate to good yields.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzofuro[3,2-b]quinolin-11(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuroquinoline derivatives, which can exhibit different chemical and physical properties based on the introduced functional groups.
Scientific Research Applications
Benzofuro[3,2-b]quinolin-11(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-tumor and anti-microbial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzofuro[3,2-b]quinolin-11(5H)-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes or interact with DNA, leading to anti-tumor effects. The exact pathways and targets can vary depending on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[2,3-b]quinoline: Another benzofuran-quinoline fused compound with similar structural features but different reactivity and applications.
6H-chromeno[3,4-b]quinoline: A related compound with a fused chromene and quinoline structure, known for its biological significance.
Uniqueness
Benzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.
Properties
CAS No. |
58585-00-5 |
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Molecular Formula |
C15H9NO2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5H-[1]benzofuro[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H9NO2/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |
InChI Key |
IIHLGQTXQZXTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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